
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity of Oxadiazole Derivatives Compounds containing the 1,2,4-oxadiazole ring, similar to part of the structure of interest, have been synthesized and evaluated for their antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown significant antitumor activity against a panel of cell lines, demonstrating the potential of such structures in the development of cancer therapies (Maftei et al., 2013).
Quinazoline-2,4-dione Derivatives as Receptor Antagonists The structural motif of quinazoline-2,4-dione, a core part of the compound , has been investigated for its ability to act as selective antagonists for various receptors. Studies have found that certain derivatives can selectively inhibit AMPA and kainate receptors, which are important targets for neurological disorders and pain management (Colotta et al., 2006).
Applications in Green Chemistry The synthesis of quinazoline-2,4-dione derivatives has also been explored within the context of green chemistry, aiming for more environmentally friendly and sustainable production methods. For instance, chemical fixation of CO2 to 2-aminobenzonitriles offers a straightforward route to these compounds, highlighting the importance of innovative synthetic approaches in reducing environmental impact (Vessally et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "4-Methoxybenzaldehyde", "Urea", "o-Tolyl hydrazine", "Ethyl acetoacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate" ], "Reaction": [ "Step 1: Synthesis of 4-methoxybenzylidene-2-amino-4-methoxybenzoic acid by reacting 2-amino-4-methoxybenzoic acid with 4-methoxybenzaldehyde in ethanol using acetic acid as a catalyst.", "Step 2: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methoxybenzylidene-2-amino-4-methoxybenzoic acid with urea in the presence of phosphorus oxychloride and sodium bicarbonate.", "Step 3: Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting o-tolyl hydrazine with ethyl acetoacetate in ethanol using acetic acid as a catalyst, followed by reaction with sodium nitrite and sulfuric acid.", "Step 4: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydroxide and sodium nitrate to form the final product." ] } | |
Numéro CAS |
1207014-18-3 |
Nom du produit |
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N4O4 |
Poids moléculaire |
440.459 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-5-3-4-6-19(15)22-27-23(33-28-22)17-9-12-20-21(13-17)26-25(31)29(24(20)30)14-16-7-10-18(32-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31) |
Clé InChI |
VUQACMMNMIFZND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)
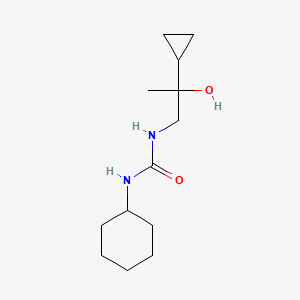
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)
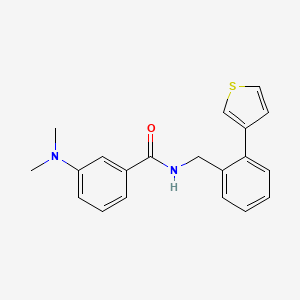
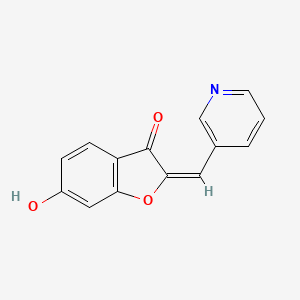
![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)
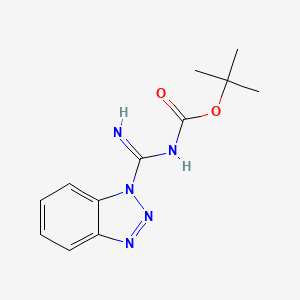
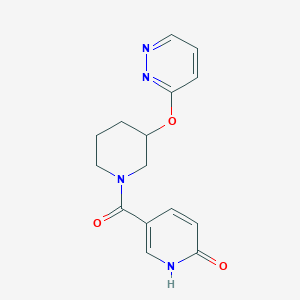
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)